molecular formula C7H10N2O2 B124423 N',N'-dimethylfuran-2-carbohydrazide CAS No. 159239-28-8

N',N'-dimethylfuran-2-carbohydrazide

Cat. No. B124423
M. Wt: 154.17 g/mol
InChI Key: MQHIGAOPSIGEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-dimethylfuran-2-carbohydrazide (DMFCH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFCH has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N',N'-dimethylfuran-2-carbohydrazide is not yet fully understood. However, it has been proposed that N',N'-dimethylfuran-2-carbohydrazide may exert its biological effects by inhibiting the activity of certain enzymes, modulating the expression of certain genes, and regulating the production of reactive oxygen species.

Biochemical And Physiological Effects

N',N'-dimethylfuran-2-carbohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that N',N'-dimethylfuran-2-carbohydrazide can induce apoptosis and inhibit cell proliferation in cancer cells. N',N'-dimethylfuran-2-carbohydrazide has also been found to have anti-inflammatory and antiviral effects. In animal studies, N',N'-dimethylfuran-2-carbohydrazide has been found to have neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

N',N'-dimethylfuran-2-carbohydrazide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N',N'-dimethylfuran-2-carbohydrazide has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of N',N'-dimethylfuran-2-carbohydrazide. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, N',N'-dimethylfuran-2-carbohydrazide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. N',N'-dimethylfuran-2-carbohydrazide has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of N',N'-dimethylfuran-2-carbohydrazide in various fields.

Synthesis Methods

N',N'-dimethylfuran-2-carbohydrazide can be synthesized using different methods, including the reaction of furfural with hydrazine hydrate in the presence of an acid catalyst, and the reaction of furfural with hydrazine hydrate and dimethylamine in the presence of a base catalyst. The yield of N',N'-dimethylfuran-2-carbohydrazide obtained using these methods ranges from 50% to 80%.

Scientific Research Applications

N',N'-dimethylfuran-2-carbohydrazide has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N',N'-dimethylfuran-2-carbohydrazide has been studied for its anticancer, anti-inflammatory, and antiviral properties. In agriculture, N',N'-dimethylfuran-2-carbohydrazide has been studied for its potential use as a plant growth regulator and pesticide. In materials science, N',N'-dimethylfuran-2-carbohydrazide has been studied for its potential use as a precursor for the synthesis of functional materials.

properties

CAS RN

159239-28-8

Product Name

N',N'-dimethylfuran-2-carbohydrazide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N',N'-dimethylfuran-2-carbohydrazide

InChI

InChI=1S/C7H10N2O2/c1-9(2)8-7(10)6-4-3-5-11-6/h3-5H,1-2H3,(H,8,10)

InChI Key

MQHIGAOPSIGEGR-UHFFFAOYSA-N

SMILES

CN(C)NC(=O)C1=CC=CO1

Canonical SMILES

CN(C)NC(=O)C1=CC=CO1

synonyms

2-Furancarboxylicacid,2,2-dimethylhydrazide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.